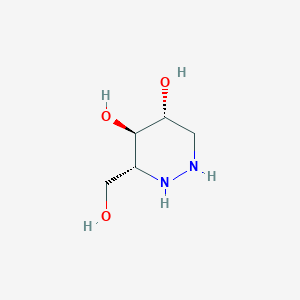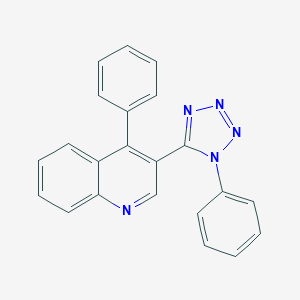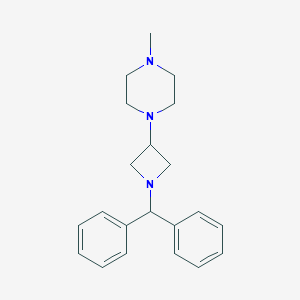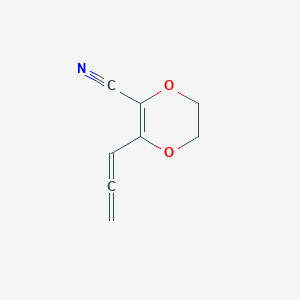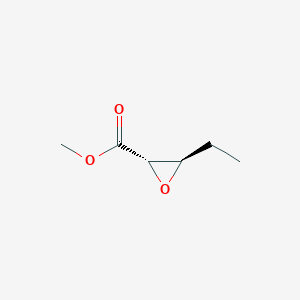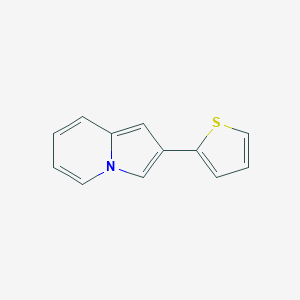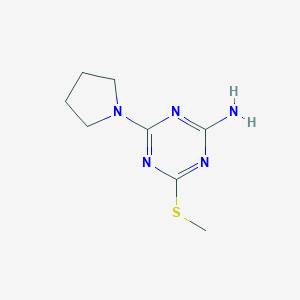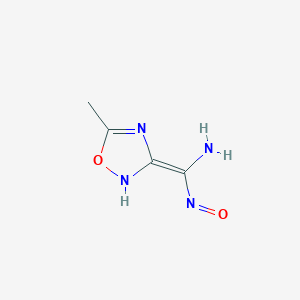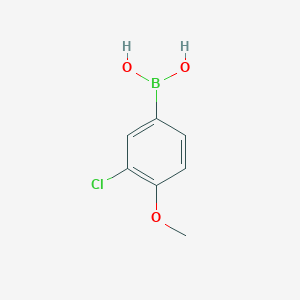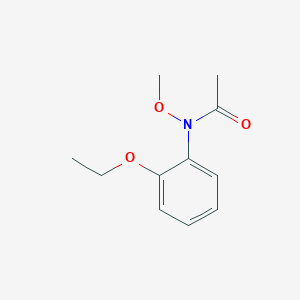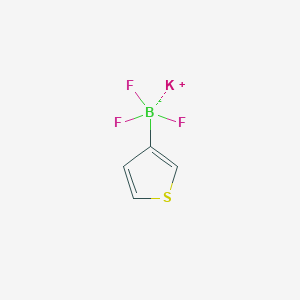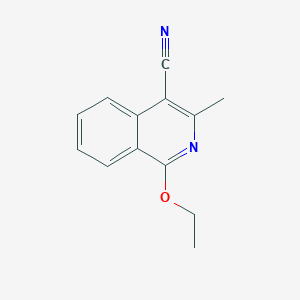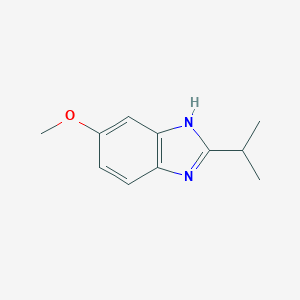![molecular formula C8H14O B067165 1,5-Dimethyl-7-oxabicyclo[4.1.0]heptane CAS No. 162239-52-3](/img/structure/B67165.png)
1,5-Dimethyl-7-oxabicyclo[4.1.0]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dimethyl-7-oxabicyclo[4.1.0]heptane, also known as DOH, is a bicyclic compound that is commonly used in scientific research due to its unique chemical properties. It is a colorless liquid that is soluble in water and has a molecular weight of 126.19 g/mol. The compound has a wide range of applications in the field of chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 1,5-Dimethyl-7-oxabicyclo[4.1.0]heptane is not fully understood, but it is believed to act as a nucleophile in organic reactions. It has been shown to react with a variety of electrophiles, including aldehydes, ketones, and epoxides. 1,5-Dimethyl-7-oxabicyclo[4.1.0]heptane has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase.
Biochemische Und Physiologische Effekte
1,5-Dimethyl-7-oxabicyclo[4.1.0]heptane has been shown to have a variety of biochemical and physiological effects, including anticholinesterase activity, antitumor activity, and anticonvulsant activity. It has also been shown to have anxiolytic and sedative effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,5-Dimethyl-7-oxabicyclo[4.1.0]heptane in lab experiments is its unique chemical properties, which make it a useful reagent for organic synthesis and a model compound for studying enzyme mechanisms. However, 1,5-Dimethyl-7-oxabicyclo[4.1.0]heptane is also highly reactive and can be difficult to handle, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 1,5-Dimethyl-7-oxabicyclo[4.1.0]heptane, including the development of new synthetic methods for producing 1,5-Dimethyl-7-oxabicyclo[4.1.0]heptane and its derivatives, the study of its interactions with enzymes and other biomolecules, and the investigation of its potential therapeutic applications. Additionally, further research is needed to fully understand the mechanism of action of 1,5-Dimethyl-7-oxabicyclo[4.1.0]heptane and its effects on biochemical and physiological processes.
Synthesemethoden
1,5-Dimethyl-7-oxabicyclo[4.1.0]heptane can be synthesized through a variety of methods, including the reaction of cyclohexanone with paraformaldehyde and hydrochloric acid, the reaction of 1,3-cyclohexanedione with ethylene glycol and sulfuric acid, and the reaction of cyclohexene with paraformaldehyde and hydrochloric acid. The yield of 1,5-Dimethyl-7-oxabicyclo[4.1.0]heptane varies depending on the synthesis method, with the highest yield reported to be 85% using the cyclohexene method.
Wissenschaftliche Forschungsanwendungen
1,5-Dimethyl-7-oxabicyclo[4.1.0]heptane has a wide range of applications in scientific research, including as a solvent for organic compounds, a reagent in organic synthesis, and a chiral auxiliary in asymmetric synthesis. It is also used as a model compound for studying the mechanism of action of various enzymes and as a starting material for the synthesis of other compounds.
Eigenschaften
CAS-Nummer |
162239-52-3 |
|---|---|
Produktname |
1,5-Dimethyl-7-oxabicyclo[4.1.0]heptane |
Molekularformel |
C8H14O |
Molekulargewicht |
126.2 g/mol |
IUPAC-Name |
1,5-dimethyl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C8H14O/c1-6-4-3-5-8(2)7(6)9-8/h6-7H,3-5H2,1-2H3 |
InChI-Schlüssel |
JECOGJBQQYXLLN-UHFFFAOYSA-N |
SMILES |
CC1CCCC2(C1O2)C |
Kanonische SMILES |
CC1CCCC2(C1O2)C |
Synonyme |
7-Oxabicyclo[4.1.0]heptane, 1,5-dimethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



